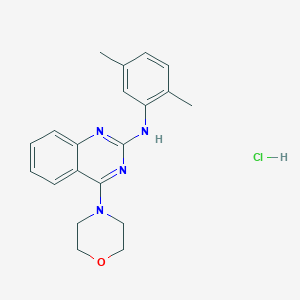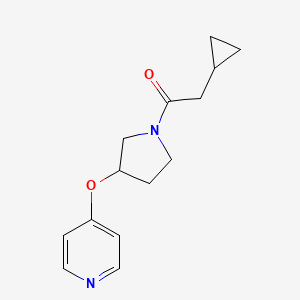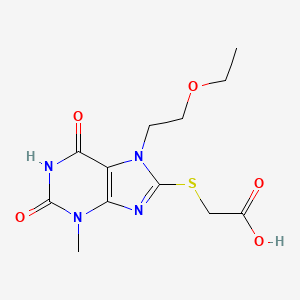
2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. Additionally, it has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Furthermore, it has been shown to reduce the aggregation of amyloid-beta peptides, which may have a neuroprotective effect in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole in lab experiments include its high yield synthesis method, its potential use in the treatment of cancer, infectious diseases, and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and its potential toxicity at higher concentrations.
Zukünftige Richtungen
For the research on 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole include the development of more efficient synthesis methods, the study of its potential use in combination with other drugs for the treatment of cancer and infectious diseases, and the investigation of its mechanism of action in Alzheimer's disease and Parkinson's disease. Additionally, the development of more soluble forms of the compound may increase its bioavailability and reduce its potential toxicity.
Synthesemethoden
The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole involves the reaction of 2-(benzylthio)-1H-imidazole with 3-nitrobenzaldehyde and o-toluidine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the synthesis method is reported to be high, making it a reliable method for the production of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties, and it has been reported to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-17-8-5-6-13-21(17)25-22(19-11-7-12-20(14-19)26(27)28)15-24-23(25)29-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUVQOWAHWUUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)
![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)

![3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640659.png)
![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2640660.png)





![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)

![3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2640676.png)
![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)